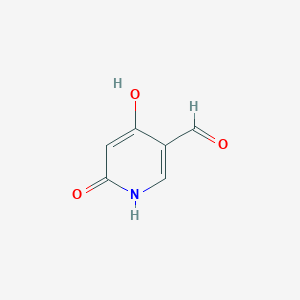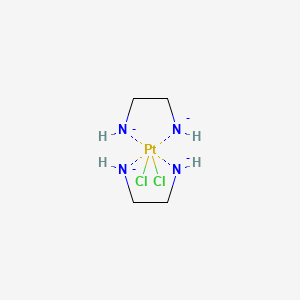
Platinum(2+), dichloride, cis-lambda-(+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(2+), dichloride, cis-lambda-(+)- is a coordination compound of platinum It is known for its square planar geometry, which is a common feature of platinum(II) complexes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+), dichloride, cis-lambda-(+)- typically involves the reaction of platinum(II) salts with chloride ions under controlled conditions. One common method is the reaction of potassium tetrachloroplatinate(II) with hydrochloric acid, which yields the desired cis isomer. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the cis isomer over the trans isomer.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product. The industrial process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of purity.
化学反応の分析
Types of Reactions
Platinum(2+), dichloride, cis-lambda-(+)- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo ligand substitution reactions, where the chloride ligands are replaced by other ligands such as ammonia or ethylenediamine.
Oxidation and Reduction Reactions: It can participate in redox reactions, where the platinum center is either oxidized to platinum(IV) or reduced to platinum(0).
Coordination Reactions: The compound can form coordination complexes with various ligands, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, ethylenediamine, and various organic ligands. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chloride ligands with ammonia can yield cisplatin, a well-known chemotherapy drug.
科学的研究の応用
Platinum(2+), dichloride, cis-lambda-(+)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, which are relevant to its potential therapeutic applications.
Medicine: One of the most notable applications is in the development of chemotherapy drugs, such as cisplatin, which is used to treat various forms of cancer.
Industry: It is used in the production of high-purity platinum materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Platinum(2+), dichloride, cis-lambda-(+)- involves its ability to form coordination complexes with biological molecules. In the case of cisplatin, the compound binds to DNA, causing cross-linking and disrupting the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved in this process are critical for its therapeutic effects.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known chemotherapy drug with a similar structure and mechanism of action.
Carboplatin: Another chemotherapy drug with a similar structure but different pharmacokinetic properties.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum(2+), dichloride, cis-lambda-(+)- is unique due to its specific geometric arrangement and reactivity. Its ability to form stable coordination complexes with various ligands makes it a versatile compound for research and industrial applications. The cis configuration is particularly important for its biological activity, as it allows for effective binding to DNA and other biological targets.
特性
CAS番号 |
28491-18-1 |
|---|---|
分子式 |
C4H12Cl2N4Pt-4 |
分子量 |
382.15 g/mol |
IUPAC名 |
2-azanidylethylazanide;dichloroplatinum |
InChI |
InChI=1S/2C2H6N2.2ClH.Pt/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
InChIキー |
MVUXXVKLMVGOCM-UHFFFAOYSA-L |
正規SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


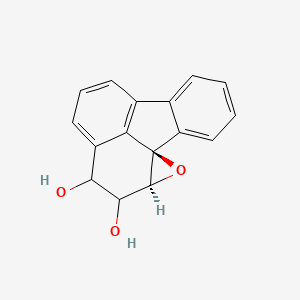
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
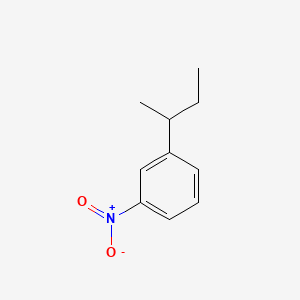
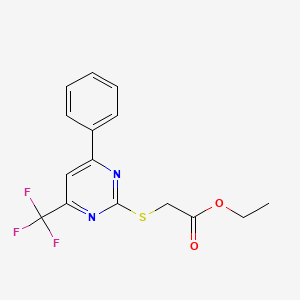

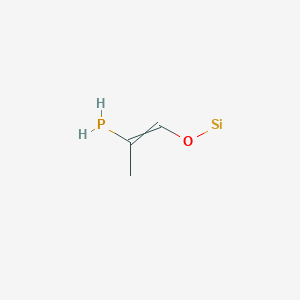
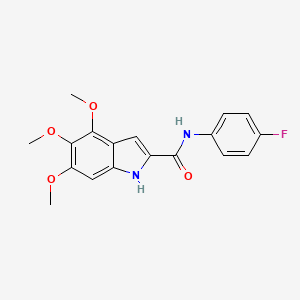
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)


